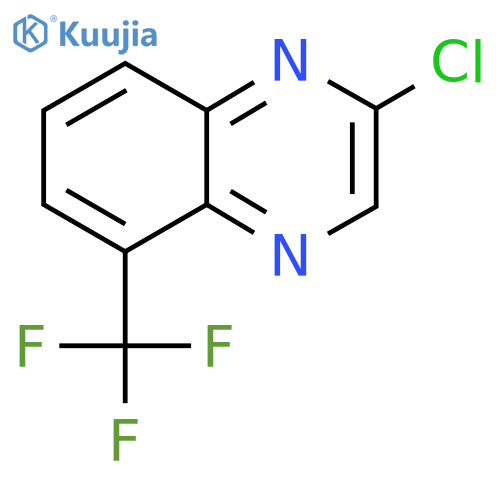Cas no 1823960-79-7 (2-Chloro-5-(trifluoromethyl)quinoxaline)

1823960-79-7 structure
商品名:2-Chloro-5-(trifluoromethyl)quinoxaline
CAS番号:1823960-79-7
MF:C9H4ClF3N2
メガワット:232.589671134949
CID:4728029
2-Chloro-5-(trifluoromethyl)quinoxaline 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-5-(trifluoromethyl)quinoxaline
- AK138752
- AX8260355
-
- インチ: 1S/C9H4ClF3N2/c10-7-4-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-4H
- InChIKey: SSOBNLXBFDTRBM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C2C(C=CC=C2C(F)(F)F)=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 234
- トポロジー分子極性表面積: 25.8
2-Chloro-5-(trifluoromethyl)quinoxaline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039597-5g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 5g |
$2010.00 | 2023-09-02 | |
| Alichem | A449039597-10g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 10g |
$2842.14 | 2023-09-02 | |
| Chemenu | CM221128-1g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM221128-10g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 10g |
$2057 | 2021-08-04 | |
| Chemenu | CM221128-1g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 1g |
$565 | 2021-08-04 | |
| Chemenu | CM221128-5g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 5g |
$1468 | 2021-08-04 | |
| Alichem | A449039597-25g |
2-Chloro-5-(trifluoromethyl)quinoxaline |
1823960-79-7 | 95% | 25g |
$4824.00 | 2023-09-02 |
2-Chloro-5-(trifluoromethyl)quinoxaline 関連文献
-
Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
1823960-79-7 (2-Chloro-5-(trifluoromethyl)quinoxaline) 関連製品
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 55290-64-7(Dimethipin)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
